molecular formula C19H13N3O2S B2519575 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-30-8

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2519575
CAS RN: 941957-30-8
M. Wt: 347.39
InChI Key: AGLVJGQUPBEWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide, also known as BTZ043, is a compound that has been extensively studied for its potential use as an antibiotic. The compound was first synthesized in 2010 by a team of researchers led by Dr. Stewart Cole at the École Polytechnique Fédérale de Lausanne in Switzerland. Since then, BTZ043 has shown promising results in preclinical trials and is currently being investigated for its potential use in treating tuberculosis.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and alleviation of pain .

Pharmacokinetics

The compound was evaluated using the qikprop module for adme-t analysis , suggesting that it has been assessed for absorption, distribution, metabolism, excretion, and toxicity. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide’s action include the inhibition of COX enzymes and a subsequent decrease in the production of prostaglandins . This leads to reduced inflammation and pain at the cellular level .

properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(17-10-11-20-24-17)22-19-21-16(12-25-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVJGQUPBEWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.